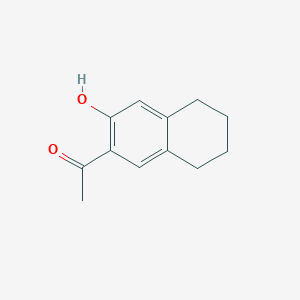

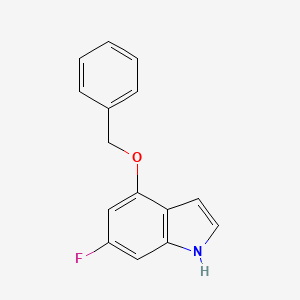

4-(Benzyloxy)-6-fluoro-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Benzyloxy)-6-fluoro-1H-indole is a compound that belongs to the class of organic compounds known as indoles. Indoles are characterized by a 2,3-benzopyrrole structure and are important in various biological systems and pharmaceutical applications. The presence of a benzyloxy substituent and a fluorine atom in the molecule suggests potential for unique chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, a related compound, involves benzylation, reduction, bromination, and the Bischler-Möhlau synthesis, indicating that similar methods could potentially be applied to synthesize this compound . Additionally, the palladium-catalyzed regioselective C-H fluoroalkylation of indoles at the C4-position, as described in another study, could be relevant for introducing the fluoro group at the correct position on the indole ring .

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. For example, the study on 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide provides insights into the crystal structure of an indole-containing compound, which could be similar to the structure of this compound . The indole nucleus is a key element in many biologically active molecules, and the presence of substituents can significantly affect the molecule's properties and interactions.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions. The synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives, which includes a fluoro-indole moiety, involves condensation reactions and highlights the reactivity of the indole ring towards electrophilic substitution . The reactivity of the benzyloxy group in this compound could also be explored in similar condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their functional groups. For instance, the fluorescence properties of indole derivatives, as seen in the synthesis of biologically important, fluorescence-active 5-hydroxy benzo[g]indoles, suggest that this compound may also exhibit fluorescence, which could be useful in sensing applications . The presence of a fluorine atom can affect the acidity, reactivity, and overall electronic properties of the molecule, as seen in the application of benzoxazole and benzothiazole analogues in fluorescent probes .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties : A study highlighted the antioxidant activity of substituted 2-phenyl-1H-indoles, including 6-fluoro analogues like 4-(Benzyloxy)-6-fluoro-1H-indole. These compounds exhibited potent antioxidant activity, comparable to known antioxidants like melatonin (Karaaslan et al., 2013).

Chemical Synthesis and Modifications : Research has explored various chemical synthesis methods and modifications of 4-benzyloxyindoles, including studies on the catalytic hydrogenation and selective preparation methods (Seemann et al., 1971).

Pharmacological Applications : Indole compounds, including derivatives of this compound, have been investigated for their potential pharmacological applications. For instance, a study focused on the synthesis of N-aryl-3-(arylimino)-3H-indol-2-amines using 1-fluoro-1,2-benziodoxol-3(1H)-one, highlighting the versatility of fluoroindole compounds (Jiang, Li, & Yu, 2018).

Biochemical Studies : The compound has been used in biochemical studies, such as the expansion of substrate specificity in enzymes like Cytochrome P450 2A6. This study utilized derivatives of this compound to expand the enzyme's capability in oxidizing bulky substituted indole compounds (Wu, Podust, & Guengerich, 2005).

Material Science and Solar Energy : In material science, derivatives of this compound have been explored in the context of dye-sensitized solar cells. A study developed organic chromophores based on this compound, demonstrating its potential in photovoltaic performance and solar energy conversion (Ji et al., 2020).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as benzophenone, indole, and benzimidazole moieties, have been used in the development of new antibacterial agents . These compounds often target key functional proteins in bacterial cell division, such as FtsZ .

Mode of Action

Benzylic compounds are known to be activated towards free radical attack . This suggests that 4-(Benzyloxy)-6-fluoro-1H-indole might interact with its targets through nucleophilic substitution or oxidation .

Biochemical Pathways

Benzylic compounds are known to undergo oxidative degradation, which could potentially affect various biochemical pathways .

Result of Action

Similar compounds have been found to have antimicrobial activity, suggesting that this compound might also have potential antimicrobial effects .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of oxygen might facilitate the oxidative degradation of the compound . Additionally, the pH and temperature of the environment could potentially affect the compound’s stability and interaction with its targets.

Eigenschaften

IUPAC Name |

6-fluoro-4-phenylmethoxy-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO/c16-12-8-14-13(6-7-17-14)15(9-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKROWIBAAADFHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC3=C2C=CN3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442499 |

Source

|

| Record name | 4-(Benzyloxy)-6-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

312314-26-4 |

Source

|

| Record name | 4-(Benzyloxy)-6-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.